4-Fluoro-2,3-methylenedioxyphenylboronic acid
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Overview
Description
4-Fluoro-2,3-methylenedioxyphenylboronic acid is a chemical compound with the CAS Number: 1256345-92-2 . It has a molecular weight of 183.93 . The IUPAC name for this compound is 7-fluoro-1,3-benzodioxol-4-ylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BFO4/c9-5-2-1-4 (8 (10)11)6-7 (5)13-3-12-6/h1-2,10-11H,3H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 183.93 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Applications in Organic Chemistry
- Practical Synthesis of Related Compounds : A study detailed a practical method for the synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to 4-Fluoro-2,3-methylenedioxyphenylboronic acid, highlighting techniques that could be applied in the synthesis and application of similar fluorinated compounds in pharmaceuticals and materials science (Qiu et al., 2009).
Fluorescent Chemosensors
- Development of Chemosensors : Research on 4-Methyl-2,6-diformylphenol (DFP) based compounds for detecting metal ions, anions, and neutral molecules suggests potential for similar fluorophenylboronic acids in developing selective and sensitive chemosensors for environmental and biomedical applications (Roy, 2021).
Biological and Pharmaceutical Research
- Benzoxaboroles in Biology and Medicine : Benzoxaboroles, derivatives of phenylboronic acids, have shown significant biological activity and potential in clinical trials. Their ability to bind hydroxyl compounds suggests similar compounds like this compound could be valuable in developing new therapeutics and diagnostics (Adamczyk-Woźniak et al., 2009).
Environmental Science
- Degradation of Pollutants : Studies on microbial degradation of polyfluoroalkyl chemicals indicate the relevance of researching fluorinated boronic acids for environmental remediation and understanding the fate of fluorinated compounds in nature (Liu & Mejia Avendaño, 2013).
Electrochemical Biosensors
- Biosensor Development : Electrochemical biosensors based on phenylboronic acid derivatives for detecting glucose and glycoproteins highlight the potential for this compound in the development of biosensors with high selectivity and sensitivity (Anzai, 2016).
Safety and Hazards
The safety data sheet for a similar compound, 4-Fluoro-2-methoxyphenylboronic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
- Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of C-C bonds. In this context, the boronic acid moiety interacts with a palladium catalyst during the coupling process .
- Suzuki-Miyaura Coupling : This reaction is a powerful method for creating C-C bonds. The compound’s boronic acid group undergoes oxidative addition with a palladium catalyst, leading to the formation of a new Pd-C bond. Transmetalation then occurs, where nucleophilic organic groups (such as aryl or heteroaryl halides) are transferred from boron to palladium, resulting in the desired C-C bond formation .
Target of Action
Mode of Action
Properties
IUPAC Name |
(7-fluoro-1,3-benzodioxol-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-5-2-1-4(8(10)11)6-7(5)13-3-12-6/h1-2,10-11H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBRLFXVMFAXIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=C(C=C1)F)OCO2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681630 |
Source
|
Record name | (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-92-2 |
Source
|
Record name | (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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